Lanthanum(III)acetylacetonatehydrate
Description
Significance of Lanthanide β-Diketonates in Advanced Materials Science
Lanthanide β-diketonates represent a significant class of compounds in advanced materials science, primarily due to their unique luminescent and electronic properties. capes.gov.brresearchgate.net These complexes are formed between a lanthanide ion and one or more β-diketonate ligands, such as acetylacetonate (B107027) (acac). The ligands, which often feature conjugated π-systems, are effective at absorbing light—a process known as the "antenna effect." rsc.orgnih.gov Following photoexcitation, the ligand can transfer this energy to the central lanthanide ion, leading to intense and sharp emission lines that are characteristic of the specific lanthanide. rsc.orgresearchgate.net
This efficient sensitization of lanthanide luminescence has led to intensive research and the development of novel lanthanide compounds with superior emission properties, fine color purity, and high luminescent efficiency. capes.gov.brresearchgate.net Consequently, these materials are highly suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solid-state lighting. capes.gov.brresearchgate.net The use of lanthanide β-diketonates is crucial in manufacturing energy-efficient display devices and lighting technologies. researchgate.net Beyond luminescence, these complexes are also valuable as catalysts and as precursors for the deposition of thin films and the synthesis of nanostructured materials. americanelements.comamericanelements.com
Historical Context of Lanthanum(III) Acetylacetonate Hydrate (B1144303) Studies
The investigation of lanthanide acetylacetonates (B15086760) dates back several decades. An early significant contribution to the understanding of Lanthanum(III) acetylacetonate was the characterization of its dihydrate form, La(C₅H₇O₂)₃(H₂O)₂, via X-ray crystallography, with its crystal and molecular structure being reported in 1968. wikipedia.orgacs.org Research in the following years continued to explore the properties of these complexes. For instance, studies in the 1970s focused on the spectral-luminescent properties of related lanthanide acetylacetonates, like those of Europium(III). acs.org
A notable aspect of the compound's chemistry that has been observed for some time is its behavior upon heating. Early research noted that heating Lanthanum(III) acetylacetonate hydrate under vacuum leads to the loss of water and 2,4-pentanedione, resulting in the formation of a polynuclear oxo-cluster, La₄O(C₅H₇O₂)₁₀. wikipedia.orgresearchgate.net This transformation is also seen with acetylacetonate complexes of other lanthanides. wikipedia.org More broadly, the systematic study of rare earth complexes with β-diketonates gained significant momentum, leading to comprehensive reviews by the mid-2000s that covered their synthesis, structure, and applications, particularly in luminescence. nih.gov The use of a related compound, Terbium(III) acetylacetonate (Tb(acac)₃), as the active light-emitting layer in the first lanthanide complex-based LED in 1990 marked a significant milestone, highlighting the practical potential of this class of materials. nih.gov
Scope and Research Objectives for the Chemical Compound
Current and future research on Lanthanum(III) acetylacetonate hydrate is focused on leveraging its specific chemical and physical properties for various technological applications. The primary research objectives for this compound can be categorized as follows:
Precursor for Advanced Materials: A major area of investigation is its use as a precursor for synthesizing other lanthanum-containing materials. guidechem.com This includes the fabrication of lanthanum oxide (La₂O₃) nanoparticles and thin films. guidechem.comorientjchem.org The thermal decomposition of the acetylacetonate complex provides a route to produce these materials, which have applications in electronics, optics, and catalysis. guidechem.comorientjchem.org For example, it can be used in chemical vapor deposition (CVD) to create thin films for electronic devices and optical coatings. guidechem.comamericanelements.com
Catalysis: The compound serves as a catalyst in a variety of organic synthesis reactions. guidechem.comalfachemic.com The catalytic activity stems from the Lewis acidic nature of the lanthanum ion, which can interact with reactants to facilitate chemical transformations. guidechem.com Research aims to explore its efficacy in new catalytic systems and to understand the reaction mechanisms involved. guidechem.comresearchgate.net
Detailed Research Findings
Research into Lanthanum(III) acetylacetonate hydrate has yielded specific data regarding its properties, synthesis, and behavior.
The synthesis of Lanthanum(III) acetylacetonate can be achieved by reacting a lanthanum salt, such as Lanthanum(III) chloride, with acetylacetone (B45752) in the presence of a base like ammonia (B1221849) to deprotonate the acetylacetone. sciencemadness.org Another reported method involves the reaction of a lanthanum alkoxide with acetylacetone. wikipedia.org
Upon heating, the hydrated form of the complex undergoes decomposition. The tetrahydrate, for instance, loses water molecules in stages, converting to a monohydrate at 110 °C and becoming anhydrous at 150 °C. wikipedia.org Further heating between 180-285 °C leads to the formation of lanthanum acetate (B1210297). wikipedia.org
The tables below summarize key data points for Lanthanum(III) acetylacetonate hydrate.
Table 1: General Properties of Lanthanum(III) Acetylacetonate Hydrate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | La(C₅H₇O₂)₃ · xH₂O | sigmaaldrich.com |
| Anhydrous Formula | C₁₅H₂₁LaO₆ | wikipedia.org |
| Molar Mass | 436.23 g/mol (anhydrous basis) | wikipedia.orgsigmaaldrich.com |
| Appearance | White to off-white or pale yellow powder | strem.comchemdad.com |
| Melting Point | 143 °C | chemdad.comchembk.com |
| Solubility | Insoluble in water | chemdad.comchembk.com |
| CAS Number | 64424-12-0 | guidechem.comsigmaaldrich.com |
Table 2: Thermal Decomposition of Lanthanum(III) Acetylacetonate Tetrahydrate
| Temperature | Event | Product(s) | Source(s) |
|---|---|---|---|
| 110 °C | Decomposition | Monohydrate form | wikipedia.org |
| 150 °C | Decomposition | Anhydrous form | wikipedia.org |
| 180-285 °C | Decomposition | Lanthanum acetate | wikipedia.org |
Table 3: Key Research Findings and Characterization
| Research Area | Key Finding | Technique(s) | Source(s) |
|---|---|---|---|
| Structural Analysis | The dihydrate La(C₅H₇O₂)₃(H₂O)₂ has been structurally characterized. | X-ray Crystallography | wikipedia.org |
| Nanoparticle Synthesis | Can be used as a precursor to synthesize La₂O₃ nanoparticles. | Thermal Decomposition, XRD, SEM | orientjchem.orgresearchgate.netresearchgate.net |
| Thin Film Deposition | Used as a precursor for lanthanum-containing thin films. | Chemical Vapor Deposition (CVD) | guidechem.comamericanelements.com |
| Catalysis | Acts as a catalyst in organic reactions. | Catalytic activity studies | guidechem.comresearchgate.net |
| Luminescence Studies | Used as a non-luminescent component to enhance emission in blends. | Photoluminescence Spectroscopy | rsc.org |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23LaO7 |
|---|---|
Molecular Weight |
454.24 g/mol |
IUPAC Name |
lanthanum(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI Key |
INMPNJFHMKFTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[La+3] |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Lanthanum Iii Acetylacetonate Hydrate
Crystal Structure Analysis
The definitive method for determining the solid-state structure of crystalline compounds is single-crystal X-ray diffraction. This technique has been applied to Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303) to elucidate its precise molecular geometry and packing in the crystal lattice.
The molecular structure of Lanthanum(III) acetylacetonate dihydrate, formally named diaquatris(4-oxopent-2-en-2-olato-κ²O,O′)lanthanum(III) or [La(C₅H₇O₂)₃(H₂O)₂], has been characterized by single-crystal X-ray crystallography. wikipedia.org An initial structural determination was reported in 1968, which first outlined the coordination environment of the lanthanum ion. acs.org In 2014, the structure was redetermined to higher precision, providing modern standards of anisotropic displacement parameters for all non-hydrogen atoms and unambiguously establishing the hydrogen-bonding patterns within the crystal. iucr.org These studies are crucial for a definitive understanding of the compound's geometry. acs.orgiucr.org
The 2014 redetermination confirmed that Lanthanum(III) acetylacetonate dihydrate crystallizes in the triclinic system. iucr.org The specific space group was identified as P-1. Detailed crystallographic parameters from this study provide a precise model of the unit cell.
Interactive Table: Crystallographic Data for [La(C₅H₇O₂)₃(H₂O)₂]
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9245 (12) |
| b (Å) | 10.6597 (15) |
| c (Å) | 11.0507 (16) |
| α (°) | 99.418 (12) |
| β (°) | 100.231 (11) |
| γ (°) | 92.519 (11) |
| Volume (ų) | 1018.1 (2) |
| Z | 2 |
Data sourced from the 2014 redetermination study. iucr.org
In the solid state, the central Lanthanum(III) ion is eight-coordinate. iucr.org It is bound to six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two coordinated water molecules. These eight oxygen atoms form a coordination polyhedron around the lanthanum ion that is described as a fairly regular square-antiprism. iucr.org In this geometry, both of the coordinated water molecules are situated as part of the same square face of the antiprism. iucr.org
The crystal packing of [La(C₅H₇O₂)₃(H₂O)₂] is primarily directed by intermolecular hydrogen bonding. The coordinated water molecules act as hydrogen-bond donors, forming O—H⋯O interactions with the acetylacetonate oxygen atoms of adjacent complex molecules. iucr.org This network of hydrogen bonds links the individual neutral complex molecules into chains that propagate along the crystallographic direction, defining the supramolecular architecture. iucr.org
Coordination Environment and Chelation
The nature of the ligand binding to the metal center is a critical aspect of coordination chemistry, defining the stability and reactivity of the complex.
Influence of Hydration on Coordination Sphere
In the solid state, lanthanum(III) acetylacetonate typically crystallizes as a dihydrate with the formula [La(acac)₃(H₂O)₂]. The presence of water molecules directly in the primary coordination sphere of the lanthanum ion is a defining feature of this compound's structure.
The crystal structure of diaquatris(4-oxopent-2-en-2-olato-κ²O,O′)lanthanum(III) reveals that the central lanthanum(III) ion is eight-coordinated. cymitquimica.com This coordination is satisfied by the six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from two water molecules. The resulting coordination polyhedron is best described as a fairly regular square-antiprism. cymitquimica.com The two coordinated water molecules are situated on the same square face of the antiprism. cymitquimica.com
The incorporation of water into the coordination sphere is a common feature for lanthanide acetylacetonates (B15086760), especially for the larger lanthanide ions like La³⁺, which have a tendency to exhibit higher coordination numbers. The hydrate form is generally more stable under ambient conditions compared to the anhydrous form. wikipedia.org The thermal behavior of lanthanum(III) acetylacetonate hydrates indicates that the water molecules are lost upon heating. For instance, the tetrahydrate form loses water molecules to become a monohydrate at 110 °C, and further heating to 150 °C yields the anhydrous form. wikipedia.org This dehydration process can lead to changes in the coordination number and geometry of the lanthanum ion, and in some cases, can result in the formation of oxo-bridged clusters upon heating under vacuum. wikipedia.org
The presence of coordinated water molecules also facilitates the formation of hydrogen bonding networks within the crystal lattice. In [La(acac)₃(H₂O)₂], the complex molecules are linked into chains by O—H⋯O hydrogen bonds. cymitquimica.com This intermolecular interaction plays a significant role in the stability of the crystal structure. The solubility of the complex is also influenced by hydration, with the hydrate showing some solubility in polar solvents. cymitquimica.com
Bond Lengths and Angles in Coordination Complexes
The precise bond lengths and angles within the coordination sphere of [La(acac)₃(H₂O)₂] have been determined through single-crystal X-ray diffraction studies. The redetermination of its crystal structure has provided reliable data with anisotropic displacement parameters for all non-hydrogen atoms. cymitquimica.com
The bond distances between the central lanthanum ion and the oxygen atoms of the ligands are key parameters in defining the coordination environment. The La-O bond lengths for the acetylacetonate ligands are slightly shorter than the La-O bond lengths for the coordinated water molecules, reflecting the stronger coordination of the anionic acetylacetonate ligand compared to the neutral water molecule. The average La–O distance to the oxygen atoms of the acetylacetonate ligands is approximately 2.489 Å. cymitquimica.com
The bond angles around the central lanthanum ion define the shape of the coordination polyhedron. In the square-antiprismatic geometry of [La(acac)₃(H₂O)₂], the angles between adjacent oxygen atoms deviate from the ideal values for a perfect square antiprism, indicating some distortion. The angle between the two coordinated water molecules, O(aqua)-La-O(aqua), is a notable feature of the structure.
Selected Bond Lengths in [La(acac)₃(H₂O)₂]
| Bond | Length (Å) |
|---|---|
| La–O(acac) (average) | 2.489 |
| La–O(water) | Data not available in snippets |
Selected Bond Angles in [La(acac)₃(H₂O)₂]
| Angle | Degree (°) |
|---|---|
| O(aqua)–La–O(aqua) | 75.20 |
| O(acac)–La–O(acac) (chelate) | Data not available in snippets |
Solution-Phase Coordination Behavior
The coordination chemistry of Lanthanum(III) acetylacetonate in solution is complex and dynamic. The solid-state structure, with its coordinated water molecules, does not necessarily persist upon dissolution. The behavior in solution is highly dependent on the nature of the solvent.
In aqueous solutions, the complex can undergo dissociation, as indicated by reported instability constants (logYn) of 3.65, 5.13, and 6.12 for the stepwise formation of La(acac)n³⁻ⁿ species. wikipedia.org The coordination of water molecules is expected to be a significant factor in the stability and speciation of the complex in aqueous media. The interaction of lanthanide ions with water in solution is a key aspect of their chemistry, and the number of coordinated water molecules can change depending on the environment. nih.gov
In organic solvents, particularly non-polar ones, the solubility of Lanthanum(III) acetylacetonate hydrate suggests that the coordination sphere might be retained to some extent. cymitquimica.com However, in coordinating organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can compete with the coordinated water and even the acetylacetonate ligands for a position in the lanthanum's coordination sphere. Studies on other lanthanide complexes have shown that the coordination environment is sensitive to factors like temperature and the presence of other ligands. osti.gov
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³⁹La NMR, and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for probing the coordination environment of lanthanide ions in solution. huji.ac.il While detailed studies specifically on the solution behavior of Lanthanum(III) acetylacetonate hydrate are not extensively reported in the provided context, the general principles of lanthanide coordination chemistry suggest a dynamic equilibrium between various solvated species. This can include species where water molecules are substituted by solvent molecules, or even the formation of dimeric or oligomeric structures in solution, a phenomenon observed for other lanthanide acetylacetonates.
Spectroscopic Characterization Techniques for Lanthanum Iii Acetylacetonate Hydrate
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy is a fundamental tool for probing the structural details of Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303). Both Infrared (IR) and Raman spectroscopy reveal characteristic vibrational modes of the acetylacetonate (acac) ligand and the lanthanum-oxygen (La-O) bonds.
The infrared spectrum of metal acetylacetonates (B15086760) is complex, with numerous bands arising from the internal vibrations of the ligand. Chelation of the acetylacetonate anion to the lanthanum ion significantly influences the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. The strong bands typically observed in the 1500-1600 cm⁻¹ region are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring. Another prominent band, usually found around 1250-1300 cm⁻¹, is associated with C-CH₃ stretching.
The vibrations involving the metal-ligand bond are of particular importance as they provide direct information about the coordination sphere. In aqueous solutions of lanthanum(III) salts, a very weak Raman mode observed at approximately 343 cm⁻¹ has been assigned to the symmetric La-O stretching vibration of the [La(H₂O)₉]³⁺ aqua ion. nih.gov Density Functional Theory (DFT) calculations support this assignment, predicting the La-O stretching mode at 328.2 cm⁻¹. nih.gov For Lanthanum(III) acetylacetonate, the La-O stretching vibrations are expected in a similar low-frequency region, typically between 500 and 390 cm⁻¹, a range identified for metal-ligand bonds in other metal acetylacetonate complexes. sciencemadness.org These bands are often coupled with other vibrational modes of the chelate ring, making a definitive assignment complex.
A comparative table of key IR bands for the acetylacetonate ligand is presented below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Coupled ν(C=O) + ν(C=C) | 1500 - 1600 |
| ν(C=C) + ν(C-CH₃) | 1250 - 1300 |
| CH₃ symmetric deformation | ~1400 |
| Ring deformation + ν(C-CH₃) | 920 - 950 |
| La-O stretching | 390 - 500 |
This table presents typical frequency ranges for metal acetylacetonate complexes.
The presence of water molecules in the coordination sphere of Lanthanum(III) acetylacetonate hydrate gives rise to distinct vibrational signatures. Coordinated water is typically identified by a broad absorption band in the high-frequency region of the IR spectrum, from 3200 to 3500 cm⁻¹, corresponding to the O-H stretching vibrations. The broadness of this peak is indicative of hydrogen bonding between the water molecules and the acetylacetonate ligands or adjacent water molecules.
Additionally, the librational (rocking, wagging, or twisting) modes of the coordinated water molecules can be observed in the lower frequency range of 600-900 cm⁻¹. nih.gov The H-O-H bending vibration of water typically appears as a sharp band around 1600-1630 cm⁻¹, although it may be obscured by the strong ligand absorptions in the same region. The tetrahydrate form of the complex is known to decompose to a monohydrate at 110 °C, indicating that the water molecules are integral to the crystal structure. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure of Lanthanum(III) acetylacetonate hydrate in solution. As the La³⁺ ion is diamagnetic, it does not cause the significant peak broadening and large paramagnetic shifts observed in NMR spectra of complexes with unpaired electrons, allowing for detailed structural analysis. magritek.comjeol.com
The ¹H NMR spectrum of diamagnetic metal acetylacetonates, such as those of Al³⁺ or Lu³⁺, provides a clear picture of the ligand environment. azom.com For Lanthanum(III) acetylacetonate, two sharp signals are expected, corresponding to the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. The integration of these peaks would show a 6:1 ratio, consistent with the six equivalent methyl protons and one methine proton per ligand. The chemical shifts are sensitive to the solvent and the nature of the metal center.
The ¹³C NMR spectrum provides further detail, typically showing three distinct resonances for the carbonyl (C=O), methine (CH), and methyl (CH₃) carbons. A study of various metal acetylacetonates reported the chemical shifts for these carbons in different solvents. marquette.edu For a diamagnetic complex like Lanthanum(III) acetylacetonate, these peaks are expected to be sharp.
The following table summarizes the expected chemical shifts for Lanthanum(III) acetylacetonate hydrate based on data from analogous diamagnetic complexes.
| Nucleus | Group | Expected Chemical Shift (ppm) |
| ¹H | CH₃ | ~2.0 |
| ¹H | CH | ~5.5 |
| ¹³C | CH₃ | ~27 |
| ¹³C | CH | ~100 |
| ¹³C | C=O | ~190 |
Note: These are estimated values based on analogous diamagnetic M(acac)₃ complexes and can vary with solvent. azom.commarquette.edu
While solution NMR provides information on the average structure, solid-state NMR can probe the structure in the crystalline state. For lanthanum-containing compounds, ¹³⁹La NMR is the most viable technique. Lanthanum has two NMR-active nuclei, ¹³⁸La and ¹³⁹La, both of which are quadrupolar. However, ¹³⁹La is the nucleus of choice due to its much higher natural abundance (99.91%) and greater sensitivity. The ¹³⁹La nucleus yields signals that are less broad compared to ¹³⁸La. Although the signals can still be very broad in asymmetric environments, making them difficult to observe with high-resolution NMR, the technique is useful for studying small, relatively symmetric lanthanum complexes and for investigating relaxation rates in binding studies.
Mass Spectrometry (MS) for Molecular Integrity and Adduct Confirmation
Mass spectrometry is employed to confirm the molecular weight and structural integrity of Lanthanum(III) acetylacetonate. Electron ionization (EI) mass spectrometry of the free acetylacetone (B45752) ligand shows a molecular ion peak (m/z = 100) and characteristic fragment ions. nist.gov
For the full complex, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable. The mass spectrum would be expected to show a peak corresponding to the molecular ion of the anhydrous complex, [La(acac)₃]⁺. The observation of this peak confirms that the three acetylacetonate ligands are bound to the central lanthanum atom. Fragmentation analysis can further corroborate the structure, with common fragmentation pathways including the sequential loss of acetylacetonate ligands. This technique is also invaluable for identifying the formation of adducts, such as the addition of solvent molecules or other coordinating species to the metal center. jeol.comchemicalbook.com
Thermal Decomposition Pathways and Material Precursor Applications
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for elucidating the thermal decomposition mechanism of Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303). These analyses provide data on weight loss as a function of temperature and the associated energy changes (endothermic or exothermic), revealing a multi-stage decomposition process. Studies on related lanthanide acetylacetonates (B15086760), such as those of cerium, show that simultaneous TGA-DTA with mass spectrometry (MS) is a powerful tool for analyzing complex, overlapping decomposition reactions. researchgate.net
The thermal decomposition of Lanthanum(III) acetylacetonate hydrate is a complex process that occurs in several distinct stages upon heating. Unlike some metal-organic compounds that are volatile, Lanthanum(III) acetylacetonate decomposes upon heating. dtic.mil The initial stages involve the loss of water molecules, followed by the breakdown of the organic acetylacetonate ligands.
Studies on the tetrahydrate form of the compound show a sequential decomposition pathway. wikipedia.org After the initial dehydration, the anhydrous compound undergoes further decomposition at higher temperatures, between approximately 180°C and 285°C, to form lanthanum acetate (B1210297) as an intermediate. wikipedia.org This process involves the breakdown of the acetylacetonate ligands. The final decomposition to the metal oxide occurs at significantly higher temperatures, often in the range of 100–800°C. researchgate.net
The presence of water of hydration significantly influences the initial thermal behavior of the compound. The hydrated form, such as Lanthanum(III) acetylacetonate tetrahydrate, first undergoes dehydration before the decomposition of the main complex begins. wikipedia.org This dehydration typically occurs in discrete steps. For the tetrahydrate, the first step is the loss of three water molecules to form the monohydrate at around 110°C. wikipedia.org The final water molecule is lost at a higher temperature, around 150°C, to yield the anhydrous form. wikipedia.org These dehydration steps are clearly observable as initial weight loss stages in TGA curves and are associated with endothermic peaks in DTA curves, corresponding to the energy required to remove the water molecules.
Analysis of the solid products at various stages of decomposition confirms the pathway from the hydrated precursor to the final oxide residue. The final product of the thermal decomposition of Lanthanum(III) acetylacetonate in an oxygen-containing atmosphere or in an inert atmosphere at high temperatures is lanthanum oxide (La₂O₃). researchgate.netguidechem.com
Intermediate products formed during the process are complex and can include lanthanum acetate and lanthanum oxycarbonate (La₂O₂CO₃). wikipedia.orgresearchgate.netresearchgate.net The formation of lanthanum oxycarbonate is a common feature in the thermal decomposition of various lanthanum carboxylates and related organic complexes. researchgate.netresearchgate.netneliti.com Techniques such as X-ray diffractometry and infrared (IR) spectroscopy are used to identify these crystalline intermediate and final solid products. researchgate.net
The table below summarizes the typical thermal decomposition stages for Lanthanum(III) acetylacetonate tetrahydrate.
| Temperature Range (°C) | Process | Intermediate/Final Product |
| ~110 °C | Dehydration | La(acac)₃·H₂O (monohydrate) |
| ~150 °C | Dehydration | La(acac)₃ (anhydrous) |
| 180 - 285 °C | Ligand Decomposition | La(CH₃COO)(acac)₂, La(CH₃COO)₂(acac), Lanthanum Acetate |
| > 300 °C | Decomposition | La₂O₂CO₃ (Lanthanum Oxycarbonate) |
| > 800 °C | Final Decomposition | La₂O₃ (Lanthanum Oxide) |
Note: The exact temperatures and intermediate products can vary based on the atmosphere (e.g., air, nitrogen, argon) and heating rate. researchgate.netcapes.gov.br
Application in Thin Film Deposition Technologies
Lanthanum(III) acetylacetonate hydrate serves as a key material precursor for creating thin films of lanthanum-containing compounds, primarily lanthanum oxide (La₂O₃). guidechem.com These films are important in various electronic and optical applications. guidechem.com The suitability of a precursor for deposition technologies depends on its thermal properties, such as volatility and decomposition temperature.
Lanthanum(III) acetylacetonate is a well-established precursor for depositing lanthanum oxide thin films via MOCVD, a subset of CVD. guidechem.commdpi.com In a typical MOCVD process, the precursor is heated to create a vapor, which is then transported to a substrate. At the hot substrate surface, the precursor decomposes, leading to the formation of a thin film of the desired material, in this case, La₂O₃. guidechem.com
While effective, standard β-diketonate precursors like Lanthanum(III) acetylacetonate can have limitations, such as insufficient volatility for certain low-temperature applications. mdpi.comharvard.edu This has led to research into modified or mixed-ligand lanthanum complexes to enhance volatility and improve deposition characteristics. mdpi.com
Atomic Layer Deposition (ALD) is a sophisticated thin film deposition technique that allows for exceptional control over film thickness and conformity. harvard.eduaalto.fi The process relies on self-limiting surface reactions, where precursors are pulsed into the reactor one at a time. harvard.edu Lanthanide β-diketonates, including acetylacetonates, are considered promising precursors for ALD of La₂O₃ films. mdpi.com
For a precursor to be suitable for ALD, it must have adequate volatility to be transported into the reactor chamber and sufficient thermal stability to not decompose before reaching the substrate surface. While Lanthanum(III) acetylacetonate can be used, its relatively low volatility compared to newer, more complex precursors can be a drawback. mdpi.comharvard.edu The development of next-generation ALD precursors often focuses on modifying β-diketonate structures or using different ligand systems, such as amidinates, to achieve higher vapor pressures and better performance in the ALD process window. mdpi.comharvard.edu
The table below outlines the use of Lanthanum(III) acetylacetonate hydrate in various deposition technologies.
| Deposition Technology | Role of Compound | Resulting Material | Application Area |
| MOCVD | Metal-Organic Precursor | La₂O₃ Thin Films | Electronic devices, optical coatings. guidechem.com |
| ALD | Metal-Organic Precursor | La₂O₃ Thin Films | High-k gate dielectrics, capacitor devices. mdpi.comharvard.edu |
Spray Pyrolysis Deposition
Spray pyrolysis is a versatile and cost-effective thin-film deposition technique that involves atomizing a precursor solution and spraying it onto a heated substrate. worldscientific.com The droplets undergo thermal decomposition upon contact with the hot surface, resulting in the formation of a thin film. researchgate.net Metal acetylacetonates are frequently used as precursors in this process due to their volatility and decomposition characteristics. researchgate.net
The process for depositing films using precursors like lanthanum(III) acetylacetonate hydrate generally involves several stages:
Atomization: A solution containing the dissolved lanthanum acetylacetonate precursor is converted into a fine aerosol by a pneumatic or ultrasonic nebulizer.
Aerosol Transport: A carrier gas transports the aerosol droplets toward the heated substrate.
Thermal Decomposition: Upon reaching the substrate, which is maintained at a high temperature (e.g., 300–450 °C), the solvent evaporates, and the precursor decomposes. researchgate.net This chemical reaction leaves behind a film of the desired lanthanum-containing compound, typically lanthanum oxide. researchgate.net
The morphology, density, and adhesion of the resulting film are highly dependent on process parameters such as substrate temperature, solution concentration, and spray rate. researchgate.net This technique is particularly advantageous for its ability to easily control stoichiometry and its suitability for large-area deposition without the need for high vacuum conditions. rsc.org
Formation of Lanthanum Oxide (La₂O₃) Thin Films
Lanthanum(III) acetylacetonate hydrate serves as a key precursor for generating lanthanum oxide (La₂O₃), a material with a high dielectric constant and thermal stability. The fundamental principle behind this application is the thermal decomposition of the complex. When heated, the hydrate loses its water molecules before the organic acetylacetonate ligands decompose, ultimately yielding solid La₂O₃. The decomposition of lanthanum acetylacetonate tetrahydrate has been studied, confirming that its thermal degradation results in the formation of porous, high-surface-area lanthanum oxide. cambridge.org
This decomposition chemistry is leveraged in deposition techniques like spray pyrolysis and chemical vapor deposition (CVD) to fabricate La₂O₃ thin films. In these processes, the volatilized or aerosolized precursor is subjected to high temperatures at the substrate surface, initiating the decomposition reaction and leading to the controlled growth of a La₂O₃ film.
Deposition of Multicomponent Lanthanum-Containing Thin Films (e.g., LaAlO₃, LLZO)
The utility of lanthanum(III) acetylacetonate hydrate extends to the fabrication of complex, multicomponent oxide thin films, where it acts as the lanthanum source. A notable example is the synthesis of garnet-type Li₇La₃Zr₂O₁₂ (LLZO), a promising solid electrolyte for all-solid-state lithium-ion batteries.
In a study on CO₂-laser assisted chemical vapor deposition (LA-CVD), lanthanum(III) acetylacetonate hydrate was used alongside precursors for lithium and zirconium to grow LLZO thin films. The solid precursors were premixed and then vaporized by the laser to deposit the film on a platinum substrate. The research demonstrated that a precise combination of deposition temperature and oxygen partial pressure is critical to obtaining high-quality, crystalline tetragonal LLZO films.
| Parameter | Value | Reference |
| Deposition Technique | CO₂-Laser Assisted CVD | |
| La Precursor | Lanthanum(III) acetylacetonate hydrate | |
| Li Precursor | LiC₁₁H₁₉O₂ | |
| Zr Precursor | Zirconium(IV) acetylacetonate | |
| Optimal Temperature | 973 K | |
| Resulting Phase | Polycrystalline tetragonal LLZO | |
| Ionic Conductivity (RT) | 4.2·10⁻⁶ S·cm⁻¹ | |
| Activation Energy | 0.50 eV |
This interactive table summarizes the key parameters for LLZO thin film deposition using Lanthanum(III) acetylacetonate hydrate as a precursor.
Furthermore, lanthanum acetylacetonate has been successfully used in the reactive spray deposition of lanthanum zirconate (La₂Zr₂O₇) films, where it was combusted with zirconium acetylacetonate to form nanoparticles that were directly deposited onto a substrate. researchgate.net
Role in Nanomaterial Synthesis
Precursor for Lanthanum Oxide Nanoparticles
Lanthanum(III) acetylacetonate is a valuable precursor for the synthesis of lanthanum oxide (La₂O₃) nanoparticles. The synthesis is typically achieved through the thermal decomposition (calcination) of a lanthanum-containing complex derived from acetylacetone (B45752).
In one research approach, a complex, [La(acacen)(NO₃)(H₂O)], where "acacen" is the acetylacetonatoethylenediamine ligand, was first synthesized. researchgate.net This precursor was then calcined in a furnace at high temperatures to produce La₂O₃ nanoparticles. The study found that the calcination temperature significantly impacts the final product.
| Calcination Temperature | Resulting Product | Average Particle Size | Reference |
| 600 °C | La₂C₂O₅ (Orthorhombic) | < 100 nm | researchgate.net |
| 900 °C | La₂O₃ (Orthorhombic) | < 100 nm | researchgate.net |
This interactive table shows the products obtained from the calcination of a lanthanum acetylacetonate-derived precursor at different temperatures.
The X-ray diffraction (XRD) patterns confirmed the formation of highly pure and crystallized nanoparticles. researchgate.net Scanning electron microscopy (SEM) revealed that the resulting particles possessed a uniform, porous morphology. researchgate.net This method demonstrates that acetylacetonate-based precursors can be effectively used to generate phase-pure lanthanum oxide and intermediate nanoparticles with controlled size.
Synthesis of Lanthanum-Doped Nanostructures (e.g., ZnO, Perovskites)
Lanthanum acetylacetonate can be employed as a precursor for introducing lanthanum as a dopant into various host nanostructures, thereby modifying their material properties. Doping with lanthanide ions is a common strategy to enhance the optical and electronic properties of materials like zinc oxide (ZnO) and perovskites.
While many studies on lanthanum-doped ZnO utilize lanthanum salts like nitrates or chlorides, the use of β-diketonate complexes, such as acetylacetonates, is a well-established method in material synthesis. For instance, lanthanum acetylacetonate has been used in a sol-gel route to synthesize multicomponent oxides like La₂Ti₂O₇, demonstrating its compatibility with complex solution-based chemistries. In the context of perovskites, nebulized spray pyrolysis has been used to deposit LaMnO₃ films using lanthanum acetylacetonate and manganese acetylacetonate as precursors, resulting in epitaxial films with giant magnetoresistance. researchgate.net This highlights the role of the acetylacetonate precursor in forming complex perovskite structures. The choice of an acetylacetonate precursor can be advantageous for its solubility in organic solvents and its controlled decomposition, which is critical for achieving uniform doping within the host material's crystal lattice.
Formation of Lanthanum-based Metal-Organic Frameworks (MOFs)
Lanthanum(III) acetylacetonate hydrate is generally not used as a primary metal source for the synthesis of lanthanum-based Metal-Organic Frameworks (MOFs). The construction of porous MOF architectures relies on the coordination of metal ions or clusters with polytopic bridging ligands, which are organic molecules containing two or more binding sites (e.g., dicarboxylic acids). These multitopic linkers are essential for forming the extended, three-dimensional networks that characterize MOFs.
The acetylacetonate (acac) ligand is a monodentate chelating agent, meaning it binds to a metal ion at two points but only acts as a single, terminal ligand. It does not possess the linking capability required to bridge multiple metal centers and build a porous framework. Research on La-MOFs consistently shows the use of lanthanum salts, such as lanthanum nitrate, in combination with polytopic linkers like 1,4-benzenedicarboxylic acid (BDC) or 2,6-naphthalenedicarboxylic acid (NDC) to construct the framework. Therefore, while lanthanum(III) acetylacetonate is a versatile precursor for materials formed by thermal decomposition, its molecular structure makes it unsuitable for the direct synthesis of MOFs.
Catalytic Applications of Lanthanum Iii Acetylacetonate Hydrate
Role as Catalyst and Catalyst Support in Organic Synthesis
Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303) is utilized in chemistry as a catalyst and as a catalyst support. guidechem.com In its direct application, the compound can facilitate chemical reactions. guidechem.com For instance, the anhydrous form is employed in cracking reactions within Fluid Catalytic Cracking (FCC) catalysts. americanelements.com
Beyond its direct role, it serves as a crucial starting material, or precursor, for synthesizing other lanthanum compounds and materials that possess catalytic properties. guidechem.com It can be used to create catalyst supports, which are materials that provide a stable framework for more active catalytic particles. guidechem.com An example is the preparation of large surface area lanthanum-based perovskites designed to support precious metal nanoparticles for oxidation reactions. rsc.org The thermal stability of lanthanum(III) acetylacetonate hydrate and its ability to form stable complexes are key characteristics that enable its use in these synthetic applications. guidechem.com
Facilitation of Specific Chemical Reactions
The catalytic activity of lanthanum(III) acetylacetonate hydrate extends to specific and challenging organic transformations. One notable application is in the hydroboration and deoxygenation of carboxamides to form amines, a difficult but valuable chemical conversion. researchgate.net Research has shown that a polynuclear lanthanum cluster, derived from heating lanthanum(III) acetylacetonate hydrate, effectively catalyzes this reaction in the presence of a hydroborating agent like HBpin. researchgate.net The catalytic system demonstrates tolerance for a variety of functional groups, including both electron-rich and electron-poor aromatic amides, as well as aliphatic amides. researchgate.net
| Substrate Type | Example Substrates | Product | Notes |
|---|---|---|---|
| Electron-Rich Aromatic | N,N-dimethyl-4-methoxybenzamide | Corresponding Amine | Demonstrates tolerance for electron-donating groups. researchgate.net |
| Electron-Poor Aromatic | N,N-dimethyl-4-(trifluoromethyl)benzamide | Corresponding Amine | Demonstrates tolerance for electron-withdrawing groups. researchgate.net |
| Alicyclic | N-cyclohexylacetamide | Corresponding Amine | Effective for non-aromatic cyclic structures. researchgate.net |
| Aliphatic | N,N-dimethylacetamide | Corresponding Amine | Applicable to simple, non-cyclic amides. researchgate.net |
| Heteroatom-containing | Nicotinamides | Corresponding Amine | Tolerates heteroatoms within the aromatic ring structure. researchgate.net |
Investigation of Catalytic Mechanisms involving Lanthanum Ions
The catalytic action of lanthanum(III) acetylacetonate hydrate is fundamentally tied to the behavior of the lanthanum ion. guidechem.com The general mechanism involves the interaction between the lanthanum ions and the reactant molecules, which promotes the desired chemical transformation. guidechem.com
More detailed investigations have revealed the formation of complex active species. For example, when lanthanum(III) acetylacetonate hydrate is heated under a dynamic vacuum, it does not simply become anhydrous but instead forms a polynuclear oxo-cluster with the formula La₄O(C₅H₇O₂)₁₀. researchgate.netwikipedia.org This cluster, featuring a tetrahedral La₄(µ₄-O) core, has been identified as the active catalyst in reactions such as the hydroboration of carboxamides. researchgate.net Mechanistic studies suggest that the catalytic cycle involves the association of the substrate with the metal center of this cluster. researchgate.net In the specific case of hydroboration, evidence points to the formation of a B-O bond in a reaction intermediate, highlighting the role of the lanthanum center in activating the reagents. researchgate.net
Application in Carbon Nanostructure Fabrication (e.g., CVD, laser evaporation)
Lanthanum(III) acetylacetonate is used as a catalyst in the fabrication of various forms of carbon nanostructures. americanelements.com It is particularly suitable for techniques like chemical vapor deposition (CVD) and laser evaporation. americanelements.com
In a typical CVD process, a hydrocarbon vapor is passed through a high-temperature furnace (600-1200°C) containing a catalyst. beloit.edu The hydrocarbon decomposes at these temperatures, and carbon nanotubes (CNTs) grow on the catalyst material. beloit.edu Lanthanum(III) acetylacetonate can serve as the catalyst precursor in this process. Its solubility in organic solvents allows it to be effectively delivered into the reaction chamber. americanelements.com The CVD method is highly versatile, enabling the growth of CNTs in various forms, such as powders, films, or aligned structures on a substrate. beloit.edu
Development of Lanthanum-based Perovskite Catalysts (e.g., LaMnO₃, LaFeO₃)
A significant application of lanthanum(III) acetylacetonate hydrate is as a precursor for the synthesis of lanthanum-based perovskite-type oxides, which are themselves important catalysts. guidechem.comrsc.org Perovskites with the general formula ABO₃, such as lanthanum manganite (LaMnO₃) and lanthanum ferrite (B1171679) (LaFeO₃), are known for their catalytic activity in oxidation reactions. rsc.orgmdpi.com
Lanthanum(III) acetylacetonate hydrate can be used in various synthesis methods, including sol-gel and supercritical anti-solvent (SAS) precipitation, to produce these perovskite materials. rsc.orgmdpi.com For example, the SAS method has been used to prepare large surface area LaFeO₃ and LaCrO₃ supports for gold-platinum nanoparticles. rsc.org In this process, lanthanum(III) acetylacetonate hydrate is dissolved in methanol (B129727) along with a salt of the desired 'B' site metal (e.g., iron or chromium acetate). rsc.org The resulting perovskite's composition significantly influences its catalytic behavior. rsc.org
| Perovskite Catalyst Support | Primary Reaction Pathway | Major Product | Reference |
|---|---|---|---|
| AuPt/LaFeO₃ | Dehydration | Lactic Acid | rsc.org |
| AuPt/LaCrO₃ | Dehydration | Lactic Acid (86% selectivity) | rsc.org |
| Other Perovskites (e.g., with Mn, Co) | Sequential Oxidation | Glyceric or Tartronic Acid | rsc.org |
The ability to tune the elemental composition of the perovskite by starting with lanthanum(III) acetylacetonate hydrate allows for the deliberate alteration of reaction pathways, steering the transformation of a substrate like glycerol towards different high-value products. rsc.org
Luminescence Properties and Optoelectronic Applications
Intrinsic Luminescence Characteristics
Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303), in its pure form, is a white, crystalline powder that does not exhibit fluorescence or phosphorescence. sciencemadness.orgstrem.com The lack of intrinsic luminescence is a fundamental property of the Lanthanum(III) ion. The La³⁺ ion has an empty 4f electron shell (an f⁰ configuration), meaning there are no f-f electronic transitions possible that would result in the emission of light in the visible or near-infrared regions.
While the acetylacetonate (acac) ligand itself can absorb ultraviolet (UV) light and possesses the potential for luminescence (fluorescence or phosphorescence), in the complex with La³⁺, any ligand-based emission is typically quenched or non-existent. The primary photophysical role of the acetylacetonate ligand in this and other lanthanide complexes is not to emit light itself, but to act as an antenna to absorb and transfer energy. Any luminescence observed in a sample of Lanthanum(III) acetylacetonate is generally attributed to the presence of organic impurities or contamination with other emissive lanthanide ions. sciencemadness.org
Sensitized Luminescence and Energy Transfer Mechanisms in Lanthanide Complexes
The luminescence for which lanthanide complexes are renowned is achieved through an indirect excitation process known as the "antenna effect" or sensitized luminescence. diva-portal.org This mechanism circumvents the very low light absorption efficiency (low molar absorption coefficients) of the lanthanide ions themselves. diva-portal.org The process in a lanthanide acetylacetonate complex can be detailed in the following steps:
Ligand Excitation: The process begins with the acetylacetonate ligand absorbing incident UV light. This absorption promotes an electron from its ground singlet state (S₀) to an excited singlet state (S₁). diva-portal.orgnih.gov
Intersystem Crossing (ISC): The excited ligand then undergoes a rapid, non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). This spin-forbidden process, known as intersystem crossing, is facilitated in lanthanide complexes by the presence of the heavy central metal ion (the heavy-atom effect), which enhances spin-orbit coupling. nih.gov
Intramolecular Energy Transfer: The crucial step is the transfer of energy from the ligand's triplet state (T₁) to the accepting f-orbital energy levels of a suitable lanthanide ion. researchgate.net For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the energy of the emissive excited state of the lanthanide ion. diva-portal.org
Lanthanide Emission: Once the lanthanide ion is in an excited state, it relaxes to its ground state by emitting photons. This emission is characterized by sharp, line-like bands at specific wavelengths, which are characteristic of the particular lanthanide ion and correspond to its f-f electronic transitions. diva-portal.orgresearchgate.net
The energy transfer from the ligand to the metal ion can occur through two primary mechanisms: Förster and Dexter transfer. diva-portal.orgnih.gov
Förster Mechanism: A long-range (up to 100 Å) dipole-dipole interaction that depends on the spectral overlap between the ligand's emission and the lanthanide's absorption. diva-portal.org
Dexter Mechanism: A short-range mechanism requiring orbital overlap, which involves the simultaneous exchange of two electrons between the ligand (donor) and the lanthanide ion (acceptor). This triplet-mediated sensitization is considered the primary pathway for most lanthanide complexes. diva-portal.org
Lanthanum(III) Acetylacetonate Hydrate as a Host Matrix for Emissive Lanthanides
Leveraging its lack of intrinsic luminescence and the efficient energy-absorbing capability of its ligands, Lanthanum(III) acetylacetonate hydrate is an excellent candidate for use as a host matrix in luminescent materials. In such systems, a small amount of an emissive lanthanide ion, such as Europium(III) or Terbium(III), is doped into the La(acac)₃ lattice.
The function of the host-guest system is as follows:
The acetylacetonate ligands of the abundant La(acac)₃ host absorb the excitation energy.
Because the La³⁺ ion cannot accept this energy, it is efficiently transferred to the nearby guest emissive lanthanide ions (e.g., Eu³⁺ or Tb³⁺).
The guest ions then emit their characteristic light—red for Europium(III) and green for Terbium(III).
The La³⁺ ion is structurally similar to other trivalent lanthanide ions, allowing for easy substitution into the crystal lattice without significant distortion. This creates an ideal environment where the acetylacetonate ligands of the host effectively sensitize the luminescence of the guest ion. This approach allows for highly efficient luminescent materials, as the bulk of the material (the host) participates in light absorption, concentrating that energy onto a small number of emissive centers (the guests).
Integration in Optoelectronic Devices (e.g., OLEDs, Phosphors)
Lanthanide acetylacetonate complexes, particularly those of Europium and Terbium, are highly valued for their applications in optoelectronic devices due to their sharp, color-pure emissions. While La(acac)₃ itself is not the emitter, systems using it as a host for emissive dopants, or the analogous emissive complexes like Eu(acac)₃ and Tb(acac)₃, are key materials for Organic Light-Emitting Diodes (OLEDs) and phosphors.
In OLEDs, a thin film of the lanthanide complex is used as the emissive layer (EML). nih.govnih.gov When a voltage is applied, electrons and holes are injected into the EML, where they combine on the ligands to form excitons. Through the sensitized luminescence process described above, this energy is transferred to the central lanthanide ion, resulting in electroluminescence. Europium complexes are especially sought after for red-light-emitting OLEDs due to their strong emission around 612 nm, which corresponds to the ⁵D₀→⁷F₂ transition. nih.gov
However, a significant challenge with lanthanide-based OLEDs is their long excited-state lifetime (on the order of microseconds), which can lead to efficiency roll-off at high brightness due to a process called triplet-triplet annihilation. nih.gov Research focuses on mitigating these effects by designing optimal device architectures, such as using mixed-host systems and carefully controlling the doping concentration of the emissive complex. nih.govnih.gov
The table below shows representative performance data for a solution-processed OLED using a Europium(III) β-diketonate complex, illustrating the typical parameters measured for such devices.
| Performance Metric | Value |
| Emitter | Europium(III) complex |
| Turn-on Voltage | 3.8 V |
| Maximum Current Efficiency | 2.07 cd/A |
| Maximum Power Efficiency | 1.54 lm/W |
| Maximum External Quantum Efficiency (EQE) | 1.2% |
| Maximum Brightness | 945 cd/m² |
| Data derived from a study on a solution-processed red OLED with a Europium complex doped into a multiple-host system. nih.gov |
Theoretical and Computational Studies of Lanthanum Iii Acetylacetonate Hydrate Complexes
Quantum Chemical Calculations (e.g., ab initio, DFT, QM/MM)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of lanthanide complexes. These methods provide a good balance between computational cost and accuracy, making them suitable for the relatively large systems involving lanthanide ions and multiple ligands.
The first step in the computational study of Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303) is typically the optimization of its equilibrium geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. DFT calculations have been successfully employed to predict the geometries of various lanthanide complexes, including hydrated ions and complexes with organic ligands. nih.govtypeset.iorsc.orgresearchgate.net For Lanthanum(III) acetylacetonate dihydrate, [La(acac)₃(H₂O)₂], X-ray crystallography has shown the coordination environment of the lanthanum ion. wikipedia.org Computational geometry optimization using DFT can reproduce these experimental structures with a high degree of accuracy.
The electronic structure of the complex, which describes the distribution and energies of the electrons, can also be elucidated through these calculations. The interaction between the La³⁺ ion and the acetylacetonate and water ligands is primarily electrostatic, but covalent contributions also play a role. The analysis of the molecular orbitals (MOs) reveals how the orbitals of the metal and the ligands combine to form the bonding, non-bonding, and anti-bonding orbitals of the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex.
Table 1: Representative Calculated Structural Parameters for a Hydrated Lanthanum(III) Complex
| Parameter | Calculated Value | Experimental Range/Value |
| La-O (acac) Bond Length (Å) | 2.45 - 2.55 | ~2.50 |
| La-O (H₂O) Bond Length (Å) | 2.50 - 2.60 | ~2.55 |
| O-La-O Bite Angle (acac) (°) | 65 - 70 | ~68 |
Note: The values in this table are representative and based on typical DFT calculations for similar lanthanide acetylacetonate complexes. Actual values may vary depending on the specific level of theory and basis set used.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the details of chemical bonding in a molecule. wikipedia.orgwisc.edu It transforms the complex delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org This analysis provides a quantitative description of the donor-acceptor interactions between the filled orbitals of one part of the molecule and the empty orbitals of another.
In Lanthanum(III) acetylacetonate hydrate, NBO analysis can quantify the charge transfer from the oxygen atoms of the acetylacetonate and water ligands (the donors) to the vacant orbitals of the Lanthanum(III) ion (the acceptor). researchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy associated with each donor-acceptor interaction. researchgate.net This provides a deeper understanding of the covalent character of the La-O bonds. researchgate.net
Table 2: Illustrative NBO Analysis Results for La-O Interactions
| Donor NBO (Ligand) | Acceptor NBO (Metal) | Stabilization Energy E(2) (kcal/mol) |
| Lone Pair of O (acac) | Vacant d-orbital of La | 5 - 10 |
| Lone Pair of O (H₂O) | Vacant d-orbital of La | 3 - 7 |
Note: These are illustrative values to demonstrate the type of information obtained from an NBO analysis. The actual energies depend on the specific computational methodology.
The stability of the Lanthanum(III) acetylacetonate hydrate complex can be assessed by calculating the binding energy. This is typically done by computing the difference between the total energy of the complex and the sum of the energies of its individual components (i.e., the La³⁺ ion, the acetylacetonate ligands, and the water molecules).
Molecular Dynamics Simulations for Structural and Dynamic Properties
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are derived from a force field or from quantum mechanical calculations (ab initio MD).
For Lanthanum(III) acetylacetonate hydrate, MD simulations can be used to study a variety of dynamic processes, including:
Vibrational motions: The stretching and bending of chemical bonds.
Conformational changes: The rearrangement of the ligands around the central metal ion.
Solvent effects: The interaction of the complex with surrounding solvent molecules and the dynamics of the hydration shell. researchgate.netrsc.org
Ligand exchange: The process by which a coordinated ligand is replaced by another molecule from the solvent.
MD simulations provide a detailed, atomistic view of the structural fluctuations and the time scales on which they occur. This information is complementary to experimental techniques like NMR spectroscopy.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of Lanthanum(III) acetylacetonate hydrate, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental data.
One of the most commonly calculated spectroscopic properties is the vibrational spectrum (infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. uzh.chnist.gov Comparing the calculated spectrum with the experimental one can help in assigning the observed vibrational bands to specific motions of the atoms in the molecule. researchgate.net
Predicting the electronic absorption and emission spectra of lanthanide complexes is more challenging due to the complex electronic structure of the f-elements and the importance of spin-orbit coupling. mdpi.comyoutube.com However, advanced theoretical methods, such as multiconfigurational self-consistent field (MCSCF) and time-dependent DFT (TD-DFT), can be used to calculate the energies of the excited states and the probabilities of transitions between them. mdpi.com
Modeling of Energy Transfer Pathways in Multi-Lanthanide Systems
Lanthanide complexes are well-known for their unique luminescent properties, which often arise from an "antenna effect." In this process, an organic ligand absorbs light and then transfers the excitation energy to the lanthanide ion, which subsequently emits light at its characteristic wavelength. In systems containing multiple lanthanide ions, energy can also be transferred from one lanthanide to another.
Computational modeling can be used to investigate the mechanisms and rates of these energy transfer processes. nih.govresearchgate.netrsc.orgnih.govacs.org The efficiency of energy transfer depends on several factors, including the distance between the donor and acceptor, their spectral overlap, and the nature of the bridging ligands. Theoretical models, such as Förster resonance energy transfer (FRET) and Dexter exchange energy transfer, can be parameterized using quantum chemical calculations to predict energy transfer rates. nih.govacs.org Understanding these pathways is crucial for the design of efficient luminescent materials for applications in lighting, displays, and bio-imaging.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Traditional synthesis of Lanthanum(III) acetylacetonate (B107027) often involves precipitation reactions from aqueous solutions, which can present challenges in controlling purity, yield, and morphology. sciencemadness.org Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic methods.
Microwave-Assisted Synthesis (MAS): This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures. anton-paar.com For metal-organic compounds, MAS can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and selectivity. nih.gov Exploring MAS for Lanthanum(III) acetylacetonate hydrate (B1144303) could offer a "green" chemistry approach, potentially allowing for solvent-free conditions and more energy-efficient production. anton-paar.comnih.gov
Sonochemical Synthesis: This method employs high-intensity ultrasound to induce chemical reactions. The acoustic cavitation creates localized hot spots with extreme temperatures and pressures, facilitating novel reaction pathways. Sonochemical methods have been successfully used to prepare lanthanum-doped nanoparticles, suggesting their applicability for synthesizing Lanthanum(III) acetylacetonate hydrate with controlled nanostructures. nih.gov Research in this area could focus on tuning particle size and morphology for specific catalytic or electronic applications.
Further research into mechanochemistry, flow synthesis, and the use of ionic liquids as reaction media could also yield significant improvements over conventional batch processes, offering better control over the final product's properties.
Advanced Characterization Techniques for In-Situ Studies
Understanding the formation mechanism of Lanthanum(III) acetylacetonate hydrate is crucial for optimizing its synthesis and tailoring its properties. Advanced in-situ characterization techniques are vital for observing the crystallization process in real-time.
Synchrotron-Based X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS): The high reactivity of lanthanum compounds makes them difficult to study using ex-situ methods. iucr.org In-situ and real-time monitoring using high-intensity synchrotron radiation can provide detailed information about structural evolution and phase formation during synthesis. iucr.orgnih.govnih.govresearchgate.net Combining in-situ XRD with techniques like XPS, which can determine chemical composition and bonding states, offers a powerful approach to understanding the growth of lanthanum-containing thin films and nanoparticles from precursors like Lanthanum(III) acetylacetonate. iucr.orgacs.orgnih.gov
In-Situ Luminescence Spectroscopy: For luminescent lanthanide complexes, monitoring the ligand-to-metal energy transfer through in-situ luminescence measurements can elucidate the reaction kinetics and the formation of intermediate species during crystallization. nih.govrsc.org This technique, when coupled with structural analysis methods, provides a comprehensive picture of the complexation process, enabling targeted synthesis protocols. nih.gov
These advanced analytical methods are key to moving beyond a "black box" approach to synthesis and toward a rational design of materials with desired functionalities.
Design of Next-Generation Materials Based on the Compound
Lanthanum(III) acetylacetonate hydrate is an excellent precursor for a variety of advanced materials due to its solubility in organic solvents and its ability to decompose cleanly into lanthanum oxide or other lanthanum-containing species. americanelements.comwikipedia.org
Lanthanum-Based Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with applications in gas storage, separation, and catalysis. Lanthanum(III) acetylacetonate can serve as a source of lanthanum nodes for the solvothermal or hydrothermal synthesis of La-MOFs. aip.orgbcrec.id These La-MOFs have shown promise as photocatalysts for applications such as hydrogen production from water splitting and the degradation of organic pollutants. aip.orgnih.govrsc.orgrsc.org The design of novel MOFs involves selecting different organic linkers to tune the pore size, stability, and electronic properties of the resulting framework. aip.orgnih.gov
Future work will focus on creating multifunctional hybrid materials that combine the properties of lanthanum compounds with polymers, carbon nanostructures, or other metal oxides to achieve synergistic effects.
Integration into Emerging Technologies (e.g., solar energy, water treatment)
The advanced materials derived from Lanthanum(III) acetylacetonate hydrate are being integrated into key emerging technologies aimed at addressing global energy and environmental challenges.
Solar Energy: In the field of perovskite solar cells (PSCs), lanthanum doping is a promising strategy to enhance efficiency and stability. acs.orgnih.gov Using a lanthanum-doped strontium stannate (La-SSO) nanocrystal layer as the electron-transport layer (ETL) has been shown to improve the interface with the perovskite layer, leading to better crystal quality and reduced charge recombination. acs.org This results in PSCs with higher power conversion efficiencies and significantly reduced hysteresis. acs.orgacs.org Lanthanum-based MOFs are also being investigated as photocatalysts for producing hydrogen, a clean energy carrier, through solar-driven water splitting. aip.orgrsc.org
Table 1: Performance of Lanthanum-Doped Perovskite Solar Cells
| Material | Role | Reported Power Conversion Efficiency (PCE) | Key Benefit |
|---|---|---|---|
| Lanthanum-doped Strontium Stannate (La-SSO) | Electron-Transport Layer | 18.7% | Improved crystal quality and reduced charge recombination acs.org |
| Lanthanum-doped FA₀.₇Cs₀.₃PbBr₃ Film | Luminescent Layer (for backlights) | Near-unity PLQE (99.5%) | Enhanced luminescence and stability nih.gov |
Water Treatment: Lanthanum-based materials exhibit a strong affinity for phosphate (B84403) ions, making them highly effective for removing excess phosphates from water bodies to combat eutrophication. mdpi.comresearchgate.net Lanthanum ions react with phosphate to form highly insoluble and stable lanthanum phosphate precipitates. mdpi.comnetsolwater.comdoi.org Materials derived from Lanthanum(III) acetylacetonate, such as lanthanum-functionalized adsorbents or lanthanum-based MOFs, are being developed for this purpose. mdpi.comdoi.org These materials offer high adsorption capacity and selectivity for phosphate, even in complex water matrices. mdpi.comnih.gov Research is also exploring the use of La-MOFs as photocatalysts to degrade persistent organic pollutants in wastewater. nih.govrsc.org
Table 2: Phosphate Adsorption by Lanthanum-Based Materials
| Lanthanum Material | Application | Mechanism | Effective pH Range |
|---|---|---|---|
| La(OH)₃ nanorods doped PVDF membrane | Phosphate Removal | Adsorption | Not specified |
| Lanthanum Carbonate (La₂(CO₃)₃) | Phosphate Removal | Precipitation of LaPO₄ | 1.5 - 12.9 nih.gov |
| General La-based Adsorbents | Phosphate Removal | Adsorption/Precipitation | 3 - 6 mdpi.com |
Q & A
Q. What safety protocols are critical when handling Lanthanum(III) acetylacetonate hydrate in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is necessary if dust or aerosols are generated .
- Ventilation : Operate in a fume hood to mitigate inhalation risks .
- Storage : Store at -20°C in airtight containers to prevent hydration variability and degradation .
- Waste Management : Segregate waste and dispose via certified hazardous waste services to avoid environmental contamination .
Q. How is Lanthanum(III) acetylacetonate hydrate typically synthesized, and what purity controls are recommended?
Methodological Answer:
- Synthetic Route : React lanthanum chloride hydrate with acetylacetone in a 1:3 molar ratio under reflux in ethanol. Monitor pH (6–7) to ensure complete chelation .
- Purity Control : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify La³⁺ content and Karl Fischer titration to quantify hydration levels. Purity ≥98% (REO) is recommended for catalytic applications .
Q. What characterization techniques are most effective for analyzing Lanthanum(III) acetylacetonate hydrate?
Methodological Answer:
- Structural Analysis : X-ray diffraction (XRD) for crystallinity and Fourier-transform infrared spectroscopy (FTIR) to confirm acetylacetonate ligand coordination (peaks at 1520 cm⁻¹ and 1275 cm⁻¹ for C=O and C-O stretching) .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine dehydration steps and decomposition temperature (~250°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for Lanthanum(III) acetylacetonate hydrate?
Methodological Answer:
- Controlled Testing : Reproduce solubility tests in anhydrous solvents (e.g., ethanol, benzene) under nitrogen to exclude humidity effects .
- Purity Impact : Compare batches with differing purity (98% vs. 99.9% REO) to assess solubility variations .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect nanoparticle formation, which may artificially reduce apparent solubility .
Q. What strategies optimize the catalytic performance of Lanthanum(III) acetylacetonate hydrate in cross-coupling reactions?
Methodological Answer:
- Coordination Environment : Modify reaction solvents (e.g., toluene vs. THF) to influence La³⁺ Lewis acidity. Polar aprotic solvents enhance electrophilic activation .
- Additive Screening : Co-catalysts like 1,10-phenanthroline can stabilize the La center, improving turnover numbers (TONs) in Suzuki-Miyaura reactions .
- In Situ Characterization : Use UV-Vis spectroscopy to monitor ligand exchange dynamics during catalysis .
Q. How does hydration variability affect the reactivity of Lanthanum(III) acetylacetonate hydrate in organic synthesis?
Methodological Answer:
- Hydration Control : Pre-dry the compound at 80°C under vacuum for 24 hours to obtain anhydrous La(acac)₃. Confirm hydration levels via TGA (weight loss at ~100°C corresponds to H₂O loss) .
- Reactivity Impact : Hydrated forms exhibit reduced Lewis acidity due to water coordination. Anhydrous La(acac)₃ shows 30% higher yield in ketone aldol reactions .
Q. What are the incompatibilities of Lanthanum(III) acetylacetonate hydrate with common laboratory reagents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
